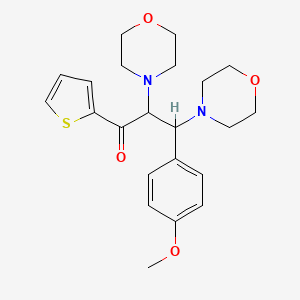![molecular formula C20H10F14N2O4 B15021778 N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is a complex fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common synthetic route involves the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecules using reagents such as sulfur tetrafluoride or hydrogen fluoride.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Trifluoromethoxylation: Introduction of trifluoromethoxy groups using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogen exchange or amide bond formation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule with unique interactions with biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique reactivity.
Industry: Utilized in the development of advanced materials, coatings, and polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, leading to unique binding affinities and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A simpler fluorinated compound with similar fluorine content but different functional groups.
2,2,3,3-Tetrafluoropropionamide: Another fluorinated amide with a simpler structure.
2,2,3,3-Tetrafluorobutanediol: A related compound with similar fluorine content but different functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is unique due to its complex structure, multiple fluorine atoms, and the presence of trifluoromethoxy groups. These features impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H10F14N2O4 |
|---|---|
Peso molecular |
608.3 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-N-[4-[4-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]phenyl]-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C20H10F14N2O4/c21-15(22,17(25,26)39-19(29,30)31)13(37)35-11-5-1-9(2-6-11)10-3-7-12(8-4-10)36-14(38)16(23,24)18(27,28)40-20(32,33)34/h1-8H,(H,35,37)(H,36,38) |
Clave InChI |
HYXPGALCWLOZFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021699.png)
![4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15021700.png)
![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B15021720.png)
![1,1'-Decane-1,10-diylbis[3-(3-methylphenyl)urea]](/img/structure/B15021721.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B15021725.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021750.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)


